molecular formula C10H5FO3 B14798200 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde

7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde

Cat. No.: B14798200
M. Wt: 192.14 g/mol
InChI Key: ZAWRIYJHEDVUBZ-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position, an oxo group at the 2nd position, and a carbaldehyde group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable molecule in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C10H5FO3

Molecular Weight

192.14 g/mol

IUPAC Name

7-fluoro-2-oxochromene-3-carbaldehyde

InChI

InChI=1S/C10H5FO3/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-5H

InChI Key

ZAWRIYJHEDVUBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 7-fluoro-4-methylcoumarin as a starting material, which undergoes oxidation to introduce the carbaldehyde group at the 3rd position. The reaction is usually carried out in the presence of oxidizing agents such as selenium dioxide or manganese dioxide in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry[][3].

    Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent marker in biological assays[][3].

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities[][3].

    Industry: Utilized in the development of new materials with specific optical and electronic properties[][3].

Mechanism of Action

The mechanism of action of 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The fluorine atom enhances the compound’s ability to interact with biological membranes and proteins, potentially affecting various cellular pathways .

Comparison with Similar Compounds

  • 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
  • 7-Methoxy-2-oxo-2H-chromene-3-carbaldehyde
  • 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde

Comparison: 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its non-fluorinated counterparts. This fluorine substitution can lead to increased biological activity and specificity in various applications .

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